molecular formula C24H28FNO3 B4067669 ethyl 1-(3-acetylbenzyl)-4-(3-fluorobenzyl)-4-piperidinecarboxylate

ethyl 1-(3-acetylbenzyl)-4-(3-fluorobenzyl)-4-piperidinecarboxylate

Cat. No. B4067669
M. Wt: 397.5 g/mol
InChI Key: JAROVEQMVXWKHR-UHFFFAOYSA-N
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Description

Ethyl 1-(3-acetylbenzyl)-4-(3-fluorobenzyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative, which has been synthesized and studied for its potential applications in various fields. This compound has shown promising results in scientific studies, and its potential applications are being explored.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to "ethyl 1-(3-acetylbenzyl)-4-(3-fluorobenzyl)-4-piperidinecarboxylate" have been synthesized and evaluated for their antimicrobial properties. For example, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized through a Knoevenagel condensation reaction and exhibited in vitro antifungal and antimicrobial susceptibilities (Kumar et al., 2016). Similarly, a series of thiazole-aminopiperidine hybrid analogues were designed, synthesized, and showed promising activity against Mycobacterium tuberculosis, highlighting potential applications in antituberculosis therapy (Jeankumar et al., 2013).

Antioxidant Applications for Polypropylene Copolymers

Research into hindered-phenol-containing amine moieties, such as 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine, synthesized and characterized for their performance as antioxidants in polypropylene copolymers, shows the chemical versatility of related compounds. These synthesized antioxidants improved the thermal stability of polypropylene copolymer, suggesting their utility in enhancing material properties (Desai et al., 2004).

Glycosyl Donor Synthesis in Carbohydrate Chemistry

The design, synthesis, and evaluation of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protection of hydroxyl groups in carbohydrate chemistry illustrate another application area. The Fsec group facilitated the synthesis of complex carbohydrate structures by protecting hydroxyl groups during synthesis, demonstrating the compound's utility in intricate chemical syntheses (Spjut et al., 2010).

Novel Antithrombotic Treatments

Compounds with structures similar to "ethyl 1-(3-acetylbenzyl)-4-(3-fluorobenzyl)-4-piperidinecarboxylate" have been investigated for their potential in antithrombotic treatments. For instance, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2,2-dimethylpentanoyl]piperidine-4-acetate demonstrated significant human platelet aggregation inhibitory activity and oral availability in animal studies, indicating potential as antithrombotic agents (Hayashi et al., 1998).

properties

IUPAC Name

ethyl 1-[(3-acetylphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FNO3/c1-3-29-23(28)24(16-19-6-5-9-22(25)15-19)10-12-26(13-11-24)17-20-7-4-8-21(14-20)18(2)27/h4-9,14-15H,3,10-13,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAROVEQMVXWKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)C(=O)C)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-acetylbenzyl)-4-(3-fluorobenzyl)-4-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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